molecular formula C23H19N3O3 B2355414 N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879921-19-4

N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No. B2355414
CAS RN: 879921-19-4
M. Wt: 385.423
InChI Key: LZGTZVCIKAZAQL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. DMQX is a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide acts as a selective antagonist of AMPA receptors by binding to the receptor site and blocking the ion channel, thereby preventing the influx of calcium ions into the postsynaptic neuron. This results in a reduction of excitatory synaptic transmission and modulation of neuronal activity.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to have significant effects on synaptic plasticity, learning, and memory processes. It has been demonstrated to reduce long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory processes. N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has also been shown to have neuroprotective effects by reducing excitotoxicity and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has several advantages as a research tool in neuroscience, including its high selectivity for AMPA receptors, its ability to modulate synaptic transmission, and its neuroprotective effects. However, there are also some limitations to its use, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, including its use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, as well as its effects on other neurotransmitter systems and brain regions. Finally, the development of more selective and potent AMPA receptor antagonists may provide new insights into the role of AMPA receptors in synaptic plasticity and neurological disorders.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can be synthesized through a multistep process involving the reaction of 2,5-dimethoxyphenylacetonitrile with pyridine-4-carboxaldehyde, followed by cyclization and amidation reactions. The final product is obtained as a white crystalline powder.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been widely used as a research tool in neuroscience to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to block the excitatory effects of glutamate on AMPA receptors, thereby reducing synaptic transmission and modulating neuronal activity.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-16-7-8-22(29-2)21(13-16)26-23(27)18-14-20(15-9-11-24-12-10-15)25-19-6-4-3-5-17(18)19/h3-14H,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGTZVCIKAZAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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